7-Bromo-5-chloro-1,3-benzoxazole

Catalog No.
S14000057
CAS No.
1226072-54-3
M.F
C7H3BrClNO
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-chloro-1,3-benzoxazole

CAS Number

1226072-54-3

Product Name

7-Bromo-5-chloro-1,3-benzoxazole

IUPAC Name

7-bromo-5-chloro-1,3-benzoxazole

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H

InChI Key

WEPQURBDCXVRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)Cl

7-Bromo-5-chloro-1,3-benzoxazole is a heterocyclic compound characterized by its fused benzene and oxazole rings, with bromine and chlorine substituents at the 7 and 5 positions, respectively. This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 7-bromo-5-chloro-1,3-benzoxazole is C7H4BrClN2OC_7H_4BrClN_2O, and it has a molecular weight of approximately 223.47 g/mol. Its structure contributes to its unique chemical properties, making it a subject of interest in various fields of research.

  • Substitution Reactions: The halogen atoms (bromo and chloro) can be replaced with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and sodium borohydride for reduction .

Research indicates that 7-bromo-5-chloro-1,3-benzoxazole exhibits notable biological activities:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anticancer Potential: It has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in cancer treatment.
  • Fungal Activity: Its effectiveness against fungal pathogens has also been explored, highlighting its versatility as a bioactive agent .

The synthesis of 7-bromo-5-chloro-1,3-benzoxazole typically involves the following methods:

  • Cyclization of 2-Aminophenol Derivatives: This method often employs halogenated reagents such as bromine and chlorine to introduce the bromo and chloro substituents. The reaction conditions are carefully controlled to facilitate cyclization into the benzoxazole ring.
  • Pd-Catalyzed Reactions: Recent advances include palladium-catalyzed aerobic oxidation processes that yield benzoxazoles from o-aminophenols and isocyanides .
  • One-Pot Procedures: Various one-pot synthetic routes have been developed that allow for efficient production of benzoxazoles from readily available starting materials .

7-Bromo-5-chloro-1,3-benzoxazole has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: Its unique properties make it useful in developing new materials with specific characteristics.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity against pests and pathogens .

Studies on the interactions of 7-bromo-5-chloro-1,3-benzoxazole with various biological targets have revealed insights into its mechanism of action. For instance:

  • Cell Membrane Disruption: Its antimicrobial activity may stem from its ability to disrupt microbial cell membranes.
  • Signaling Pathway Interference: In cancer research, it may inhibit specific signaling pathways involved in cell growth and division, thereby reducing tumor proliferation .

Several compounds share structural similarities with 7-bromo-5-chloro-1,3-benzoxazole. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1,3-benzoxazoleBromine at position 5Lacks chlorine substituent
5-Chloro-1,3-benzoxazoleChlorine at position 5Lacks bromine substituent
6-Chloro-1,3-benzoxazoleChlorine at position 6Different halogen position
6-Bromo-2-methylbenzoxazoleMethyl group at position 2Contains a methyl substituent

The uniqueness of 7-bromo-5-chloro-1,3-benzoxazole lies in the combination of both bromo and chloro substituents at positions that significantly influence its reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry while also providing distinct biological properties compared to its analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

230.90865 g/mol

Monoisotopic Mass

230.90865 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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